molecular formula C9H10ClN5O2S B2649650 3-(chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 2094144-45-1

3-(chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No. B2649650
CAS RN: 2094144-45-1
M. Wt: 287.72
InChI Key: PHRACJDOBKSNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Catalysis

Research has explored the use of Brønsted acidic ionic liquids as efficient, green, and reusable catalysts for the synthesis of tetrasubstituted imidazoles, demonstrating an interest in developing environmentally friendly synthetic methodologies. For instance, Davoodnia et al. (2010) utilized a Brønsted acidic ionic liquid for the one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing an example of green chemistry in synthetic applications (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Drug Design and Pharmacology

The crystal structure analysis of tetrazole derivatives provides insights into their potential as COX-2 inhibitors, highlighting the importance of structural studies in drug design. Al-Hourani et al. (2015) determined the crystal structures of two tetrazole derivatives, contributing to understanding their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, which is valuable for the development of anti-inflammatory drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Environmental Chemistry and Toxicology

Studies on the transformation of sulfonamide antibiotics in water treatment processes shed light on the environmental fate of these compounds. Dodd and Huang (2004) investigated the kinetics, mechanisms, and pathways of sulfamethoxazole reactions with chlorine, providing essential insights into the environmental chemistry of sulfonamides and their transformation products during water treatment processes (Dodd & Huang, 2004).

Antimicrobial and Antioxidant Activities

Research on new organosulfur compounds, including sulfonamide-based Schiff bases and their metal complexes, has demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents. Hassan et al. (2021) synthesized sulfonamide-based Schiff base ligands and their transition metal complexes, exhibiting enhanced bioactivities upon chelation, which underscores their potential as potent drugs in medicinal chemistry (Hassan, Sumrra, Zafar, Nazar, Mughal, Zafar, & Iqbal, 2021).

properties

IUPAC Name

3-(chloromethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRACJDOBKSNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.